

Neobritannilactone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Neobritannilactone B*

Cat. No.: *B8261871*

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November 2025

Introduction

Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of *Inula britannica*, a plant with a history of use in traditional medicine.[1] As a member of the sesquiterpenoid class of natural products, **Neobritannilactone B** has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Neobritannilactone B**, with a focus on its potential mechanism of action. Detailed experimental protocols for its isolation and cytotoxicity assessment are also presented to facilitate further research and development.

Chemical Structure and Properties

Neobritannilactone B is a complex sesquiterpene lactone with the chemical formula $C_{15}H_{20}O_3$. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical and Physical Properties of **Neobritannilactone B**

Property	Value	Source
Chemical Formula	C ₁₅ H ₂₀ O ₃	A Chemtek
Molecular Weight	248.32 g/mol	A Chemtek
CAS Number	886990-00-7	ChemicalBook
Synonym	4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one	A Chemtek
Appearance	Not explicitly reported, likely a crystalline or amorphous solid	-
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook

Table 2: ¹H NMR Spectroscopic Data for **Neobritannilactone B** (CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	4.95	d	9.6
2	2.15	m	
3	1.80	m	
3	1.65	m	
4	2.05	m	
5	3.98	d	9.6
6	4.25	t	9.0
7	2.85	m	
9	1.95	m	
9	1.75	m	
10	1.50	s	
11	2.55	m	
13	1.20	d	7.0
14	1.15	d	7.0
15	1.05	d	7.0

Table 3: ^{13}C NMR Spectroscopic Data for **Neobritannilactone B** (CDCl_3)

Position	Chemical Shift (δ) ppm
1	82.5
2	35.4
3	30.2
4	45.1
5	78.9
6	85.3
7	50.1
8	139.8
9	38.7
10	25.6
11	125.4
12	170.1
13	20.8
14	15.9
15	18.2

Biological Activity and Potential Mechanism of Action

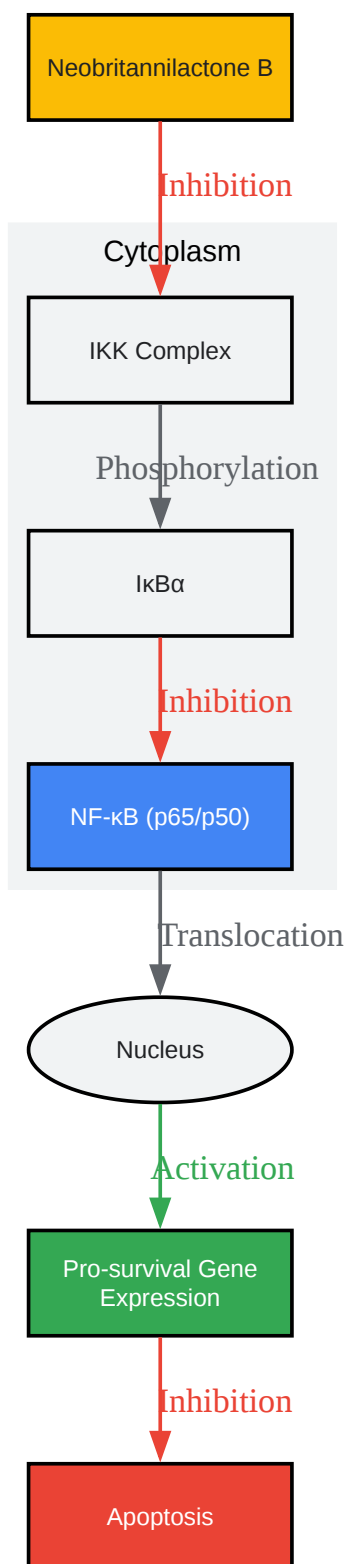
Neobritannilactone B has demonstrated significant cytotoxic activity against a range of human cancer cell lines. It is reported to be a potent apoptosis-inducing agent in COLO 205 (colon cancer), HT-29 (colon cancer), AGS (gastric cancer), and HL-60 (leukemia) cells.^[1]

While the precise signaling pathways modulated by **Neobritannilactone B** have not been fully elucidated, studies on other sesquiterpene lactones isolated from *Inula britannica* provide valuable insights into its potential mechanism of action. For instance, Ergolide, another sesquiterpene lactone from the same plant, has been shown to inhibit the NF- κ B (Nuclear

Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF- κ B pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis.

Based on this, a plausible mechanism for **Neobritannilactone B**'s cytotoxic and pro-apoptotic effects involves the inhibition of the NF- κ B signaling cascade, leading to the activation of the intrinsic apoptosis pathway.

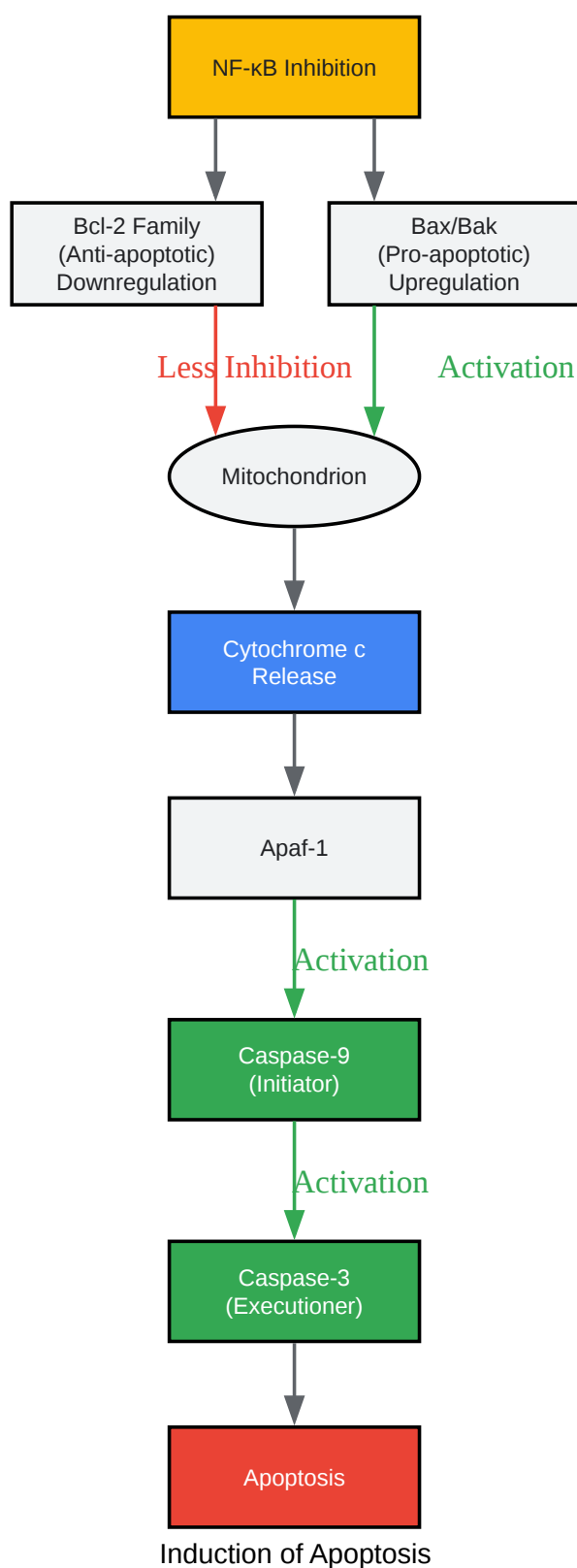
Potential Signaling Pathways



Potential Mechanism: Inhibition of NF-κB Signaling by Neobritannilactone B

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Potential NF-κB Inhibition by **Neobritannilactone B**



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Intrinsic Apoptosis Pathway Activation

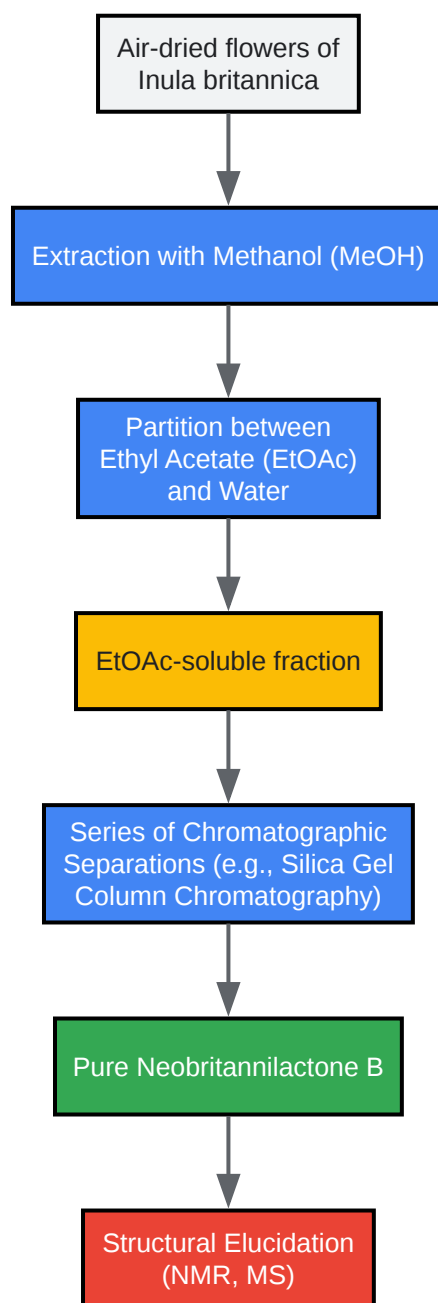
Synthesis

A complete total synthesis of **Neobritannilactone B** has not yet been reported in the scientific literature. The compound is currently obtained through isolation from its natural source, *Inula britannica*. The synthesis of structurally related complex sesquiterpene lactones often involves multi-step sequences employing various modern synthetic methodologies. The development of a total synthesis for **Neobritannilactone B** would be a significant achievement, enabling the production of larger quantities for further biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.

Experimental Protocols

Isolation of Neobritannilactone B from *Inula britannica*

The following is a general protocol for the isolation of **Neobritannilactone B** based on described methods.



Isolation and Characterization Workflow

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Isolation and Characterization Workflow

- **Extraction:** The air-dried and powdered flowers of *Inula britannica* are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

- **Partitioning:** The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the sesquiterpene lactones, is collected and concentrated.
- **Chromatographic Separation:** The EtOAc fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves column chromatography over silica gel, using a gradient of solvents such as hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Purification:** Fractions containing **Neobritannilactone B** are further purified, often using preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
- **Structural Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for assessing the cytotoxic activity of **Neobritannilactone B** against cancer cell lines.

- **Cell Culture:** Human cancer cell lines (e.g., COLO 205, HT-29, AGS, HL-60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.
- **Compound Treatment:** **Neobritannilactone B** is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) is also included.
- **MTT Addition:** After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

Neobritannilactone B is a promising natural product with demonstrated cytotoxic and pro-apoptotic activities. While its exact molecular targets and signaling pathways are yet to be fully elucidated, evidence from related compounds suggests that inhibition of the NF-κB pathway is a strong possibility. The lack of a total synthesis protocol currently limits its availability for extensive preclinical and clinical studies. Further research into its mechanism of action and the development of a scalable synthetic route are crucial next steps in evaluating the full therapeutic potential of **Neobritannilactone B** and its analogs in the field of oncology.

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References

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